molecular formula C21H32N4O3 B2747363 N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide CAS No. 1171959-81-1

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide

Cat. No.: B2747363
CAS No.: 1171959-81-1
M. Wt: 388.512
InChI Key: JVPGSZQGRNQUHC-UHFFFAOYSA-N
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Description

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexylureido group and a pivalamidobenzamide moiety

Scientific Research Applications

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Future research could focus on the development of potent selective inhibitors based on this compound. For instance, a novel series of substituted N,N′-diaryl ureas that act as p38α inhibitors have been designed and synthesized . Among these compounds, one appeared to be the most powerful and is the main compound that will be studied in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Cyclohexylureido Intermediate: The initial step involves the reaction of cyclohexylamine with an isocyanate to form the cyclohexylureido intermediate.

    Attachment of the Ethyl Linker: The cyclohexylureido intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to attach the ethyl linker.

    Formation of the Pivalamidobenzamide Moiety: The final step involves the reaction of the ethyl-linked cyclohexylureido intermediate with 4-pivalamidobenzoic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or urea functionalities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups attached.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide: shares structural similarities with other urea derivatives, such as sorafenib and diaryl urea derivatives.

    Diaryl Urea Derivatives: These compounds are known for their anticancer properties and are used in medicinal chemistry research.

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

    Comparison: Compared to other urea derivatives, this compound may exhibit different binding affinities, selectivities, and biological activities, making it a valuable tool for research and development.

Properties

IUPAC Name

N-[2-(cyclohexylcarbamoylamino)ethyl]-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-21(2,3)19(27)24-17-11-9-15(10-12-17)18(26)22-13-14-23-20(28)25-16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,22,26)(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPGSZQGRNQUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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